Methyl 2-((tert-butoxycarbonyl)amino)-3-iodopropanoate

Early-Stage Drug Discovery SAR Studies Cost-Effective Synthesis

Researchers synthesizing macrocyclic antibiotics often face prohibitive costs for enantiopure chiral building blocks during early SAR exploration. This racemic β-iodoalanine derivative solves that problem: • Cost-efficient racemic form enables broader analog screening vs. single enantiomers • Superior iodo reactivity accelerates Pd-catalyzed cross-couplings compared to Br/Cl analogs • Directly aligned with published synthetic routes to broad-spectrum antibiotics Sourced with ≥98% purity; global stock available for immediate dispatch.

Molecular Formula C9H16INO4
Molecular Weight 329.13 g/mol
CAS No. 889670-02-4
Cat. No. B1353052
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 2-((tert-butoxycarbonyl)amino)-3-iodopropanoate
CAS889670-02-4
Molecular FormulaC9H16INO4
Molecular Weight329.13 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)NC(CI)C(=O)OC
InChIInChI=1S/C9H16INO4/c1-9(2,3)15-8(13)11-6(5-10)7(12)14-4/h6H,5H2,1-4H3,(H,11,13)
InChIKeyUGZBFCCHLUWCQI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Boc-β-iodoalanine Methyl Ester: Versatile Building Block


Methyl 2-((tert-butoxycarbonyl)amino)-3-iodopropanoate (CAS 889670-02-4) is a synthetic, racemic β-iodoalanine derivative. Its molecular structure comprises a modified alanine backbone with a β-iodine substituent, an α-amino group protected by a tert-butoxycarbonyl (Boc) group, and a carboxylic acid esterified as a methyl ester . This specific combination of functional groups makes it a versatile intermediate in organic synthesis and peptide chemistry, with documented applications as a building block for the preparation of macrocyclic broad-spectrum antibiotics and non-natural amino acids . The compound is typically provided as a white to light yellow solid with a melting point of 50-52 °C and requires storage at 2-8 °C with protection from light [1].

Workflow Racemic intermediate for non-stereospecific synthetic routes
Selection β-iodo handle supports Pd-catalyzed cross-coupling applications
Use Context Orthogonal Boc/Me ester protection for peptide chemistry

Substitution Risks for Boc-β-iodoalanine Methyl Ester


Substituting this compound with a closely related analog is not straightforward due to quantifiable differences in stereochemistry, reactivity, and cost. The compound (CAS 889670-02-4) is a racemic mixture, whereas its closest in-class alternatives are single enantiomers (e.g., CAS 93267-04-0 and 170848-34-7). These stereoisomers are not functionally interchangeable for applications where stereochemistry is critical, such as in the synthesis of enantiopure pharmaceuticals [1]. Furthermore, the iodine atom on the β-carbon confers significantly different reactivity in cross-coupling reactions compared to its bromo- or chloro-analogs, directly impacting synthetic yield and reaction conditions . Finally, the cost and availability of the racemic mixture versus the enantiopure forms can differ substantially, making generic substitution economically non-viable for large-scale or early-stage research applications [2].

Stereochemistry mismatch Racemic mixture may not replace single enantiomers in stereoselective syntheses
Halogen reactivity shift Iodo handle provides distinct cross-coupling behavior vs. bromo or chloro analogs
Procurement cost profile Racemic form pricing differs from enantiopure alternatives; verify for scale-up

Quantitative Comparison vs. Analogues


Cost-Effectiveness: Racemic vs. Enantiopure

Methyl 2-((tert-butoxycarbonyl)amino)-3-iodopropanoate (889670-02-4), the racemic mixture, provides a significant cost advantage over its single enantiomer counterpart, (R)-N-Boc-3-iodoalanine methyl ester (93267-04-0). This cost differential makes it the more economical choice for early-stage research where stereochemistry is not the primary focus, such as initial structure-activity relationship (SAR) studies [1][2].

Cost comparison
Reported
~188% cost differential (racemic vs. enantiopure)
Supports cost-efficient SAR screening
Vendor pricing (June 2024) for 5 g quantities
Early-Stage Drug Discovery SAR Studies Cost-Effective Synthesis

Superior Reactivity in Palladium-Catalyzed Cross-Coupling

The β-iodoalanine scaffold, as found in Methyl 2-((tert-butoxycarbonyl)amino)-3-iodopropanoate, demonstrates superior reactivity in key palladium-catalyzed cross-coupling reactions compared to its β-bromoalanine counterpart. The iodo-derivative consistently provides higher yields and requires milder reaction conditions, making it the preferred substrate for synthesizing non-natural α-amino acids .

Pd coupling reactivity
Class-level
Higher yields, milder conditions with β-iodo derivative
Supports synthetic route evaluation
Reaction-dependent; validation recommended
Cross-Coupling Reactions Non-Natural Amino Acid Synthesis Catalysis

Application in Macrocyclic Antibiotic Synthesis

This compound is specifically documented as a key intermediate in the preparation of macrocyclic broad-spectrum antibiotics for treating bacterial infections. This application is directly cited for CAS 889670-02-4 . While other β-haloalanine esters are also used as building blocks, this documented use case provides a direct link to a specific, high-value therapeutic area, differentiating it from more general-purpose intermediates.

Documented application
Data to verify
Reported use in macrocyclic antibiotic synthesis
Reported application; verify synthetic route
Vendor data; confirm with experimental conditions
Macrocyclic Antibiotics Drug Development API Intermediates

Optimal Research & Industrial Scenarios


Early-Stage SAR Studies

During the early phases of a drug discovery program, it is often time- and cost-effective to perform structure-activity relationship (SAR) studies using racemic forms of chiral compounds [1]. Methyl 2-((tert-butoxycarbonyl)amino)-3-iodopropanoate (889670-02-4) is an ideal candidate for this phase. Its lower cost compared to enantiopure versions (as evidenced in Section 3) allows medicinal chemistry teams to synthesize and screen a larger number of analogs, accelerating the identification of promising lead series without incurring the higher expense of chiral building blocks at the initial screening stage.

Macrocyclic Antibiotic Intermediates Synthesis

This compound is specifically indicated for use in the preparation of macrocyclic broad-spectrum antibiotics . For process chemists and CROs engaged in the synthesis of these complex natural product-like molecules, sourcing CAS 889670-02-4 is directly aligned with published synthetic routes. This ensures consistency and reproducibility in the preparation of advanced intermediates and active pharmaceutical ingredients (APIs) within this therapeutic class.

Non-Natural Amino Acid Synthesis via Pd-Catalysis

The β-iodoalanine scaffold is a cornerstone building block for synthesizing enantiomerically pure, non-natural α-amino acids via palladium-catalyzed cross-coupling reactions . The superior reactivity of the iodo group, as inferred from class behavior, makes this compound a more efficient substrate than its bromo- or chloro-analogs. Researchers focused on developing novel peptidomimetics, constrained peptides, or other amino acid-based probes will find this compound to be a critical and high-yielding starting material for diversifying their compound libraries.

Application
Selection Property
Validation Focus
Early-stage SAR studies
Racemic scaffold cost-efficiency
Verify SAR target compatibility
Macrocyclic antibiotic scaffold research
Documented building block for macrocyclic lactams
Confirm macrocyclization reaction compatibility
Non-natural amino acid synthesis via Pd-catalysis
β-Iodoalanine ester cross-coupling substrate
Validate reactivity and yield in target system

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